Cas no 1270318-14-3 (2-amino-3-(5-bromopyridin-3-yl)propanoic acid)

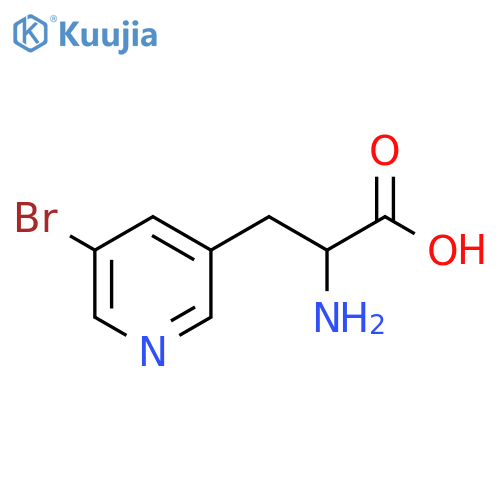

1270318-14-3 structure

商品名:2-amino-3-(5-bromopyridin-3-yl)propanoic acid

2-amino-3-(5-bromopyridin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(5-bromopyridin-3-yl)propanoic acid

- 3-Pyridinepropanoic acid, α-amino-5-bromo-

- 1270318-14-3

- EN300-1912480

-

- インチ: 1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)

- InChIKey: JBBBFGWNCKSSFD-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(Br)C=C1CC(N)C(O)=O

計算された属性

- せいみつぶんしりょう: 243.98474g/mol

- どういたいしつりょう: 243.98474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

- 密度みつど: 1.668±0.06 g/cm3(Predicted)

- ふってん: 389.2±42.0 °C(Predicted)

- 酸性度係数(pKa): 1.89±0.10(Predicted)

2-amino-3-(5-bromopyridin-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1912480-0.25g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1912480-1.0g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1912480-5.0g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1912480-0.1g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1912480-0.05g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1912480-10.0g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1912480-2.5g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1912480-10g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1912480-0.5g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1912480-5g |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

1270318-14-3 | 5g |

$2858.0 | 2023-09-17 |

2-amino-3-(5-bromopyridin-3-yl)propanoic acid 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1270318-14-3 (2-amino-3-(5-bromopyridin-3-yl)propanoic acid) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬